molecular formula C22H34N2O3 B13997527 tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B13997527
M. Wt: 374.5 g/mol
InChI Key: MMLZCJJMHNATEI-UHFFFAOYSA-N
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Description

tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate: is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of the tert-butyl group and the methoxybenzylamine moiety in its structure makes it an interesting compound for various chemical and biological studies.

Preparation Methods

The synthesis of tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate or tert-butyl bromide under basic conditions.

    Attachment of the methoxybenzylamine moiety: This can be done through a nucleophilic substitution reaction using 4-methoxybenzylamine.

The reaction conditions for these steps may vary, but common reagents include bases like sodium hydride or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran.

Chemical Reactions Analysis

tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxybenzylamine moiety.

Common reagents and conditions for these reactions include:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: 4-methoxybenzylamine in dichloromethane.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate can be compared with other similar spirocyclic compounds, such as:

These compounds share the spirocyclic core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in the presence of the methoxybenzylamine moiety, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C22H34N2O3

Molecular Weight

374.5 g/mol

IUPAC Name

tert-butyl 4-[(4-methoxyphenyl)methylamino]-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C22H34N2O3/c1-21(2,3)27-20(25)24-14-12-22(13-15-24)11-5-6-19(22)23-16-17-7-9-18(26-4)10-8-17/h7-10,19,23H,5-6,11-16H2,1-4H3

InChI Key

MMLZCJJMHNATEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC2NCC3=CC=C(C=C3)OC)CC1

Origin of Product

United States

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